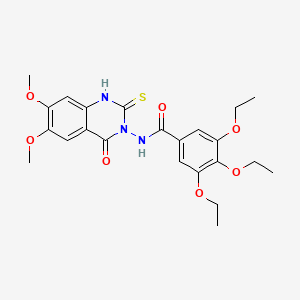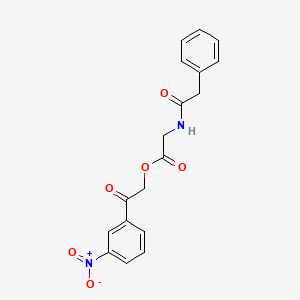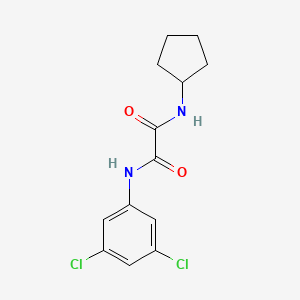![molecular formula C19H16BrNO2S2 B4697249 4-[2-(benzyloxy)-5-bromobenzylidene]-2-(ethylthio)-1,3-thiazol-5(4H)-one](/img/structure/B4697249.png)
4-[2-(benzyloxy)-5-bromobenzylidene]-2-(ethylthio)-1,3-thiazol-5(4H)-one
Descripción general
Descripción
4-[2-(benzyloxy)-5-bromobenzylidene]-2-(ethylthio)-1,3-thiazol-5(4H)-one is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound possesses a unique chemical structure that makes it a promising candidate for the development of drugs targeting various diseases.
Aplicaciones Científicas De Investigación
4-[2-(benzyloxy)-5-bromobenzylidene]-2-(ethylthio)-1,3-thiazol-5(4H)-one has been extensively studied for its potential therapeutic applications. This compound exhibits potent anti-cancer activity against various cancer cell lines, including breast, lung, and colon cancer. It has also been shown to possess anti-inflammatory and anti-bacterial properties. Additionally, this compound has been investigated for its potential application in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Mecanismo De Acción
The mechanism of action of 4-[2-(benzyloxy)-5-bromobenzylidene]-2-(ethylthio)-1,3-thiazol-5(4H)-one involves the inhibition of various cellular pathways that are involved in cancer cell proliferation and survival. This compound targets the PI3K/Akt/mTOR pathway, which is a key signaling pathway that regulates cell growth and survival. It also inhibits the NF-κB pathway, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
4-[2-(benzyloxy)-5-bromobenzylidene]-2-(ethylthio)-1,3-thiazol-5(4H)-one exhibits a range of biochemical and physiological effects. This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of cancer cell proliferation. It also suppresses the production of pro-inflammatory cytokines, such as TNF-α and IL-6, leading to the reduction of inflammation. Additionally, this compound has been shown to improve cognitive function and memory in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 4-[2-(benzyloxy)-5-bromobenzylidene]-2-(ethylthio)-1,3-thiazol-5(4H)-one in lab experiments is its potent anti-cancer activity. This compound exhibits a high degree of selectivity towards cancer cells, making it an attractive candidate for the development of targeted cancer therapies. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the research and development of 4-[2-(benzyloxy)-5-bromobenzylidene]-2-(ethylthio)-1,3-thiazol-5(4H)-one. One area of focus is the optimization of the synthesis method to improve yields and purity levels. Another direction is the investigation of the pharmacokinetics and pharmacodynamics of this compound in vivo, to better understand its potential therapeutic applications. Additionally, the development of novel drug delivery systems could help to overcome the limitations associated with the low solubility of this compound in water. Finally, further research is needed to explore the potential application of this compound in the treatment of other diseases, such as autoimmune disorders and viral infections.
In conclusion, 4-[2-(benzyloxy)-5-bromobenzylidene]-2-(ethylthio)-1,3-thiazol-5(4H)-one is a promising compound with potential therapeutic applications in the treatment of cancer, inflammation, and neurodegenerative diseases. The synthesis method has been optimized to achieve high yields and purity levels, and the mechanism of action has been extensively studied. While there are limitations associated with the low solubility of this compound in water, future research directions aim to overcome these limitations and explore the full potential of this compound in the development of novel therapeutics.
Propiedades
IUPAC Name |
(4Z)-4-[(5-bromo-2-phenylmethoxyphenyl)methylidene]-2-ethylsulfanyl-1,3-thiazol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrNO2S2/c1-2-24-19-21-16(18(22)25-19)11-14-10-15(20)8-9-17(14)23-12-13-6-4-3-5-7-13/h3-11H,2,12H2,1H3/b16-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQLDWEOTGXGYEB-WJDWOHSUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC(=CC2=C(C=CC(=C2)Br)OCC3=CC=CC=C3)C(=O)S1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCSC1=N/C(=C\C2=C(C=CC(=C2)Br)OCC3=CC=CC=C3)/C(=O)S1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrNO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N'-{1-[4-(1H-imidazol-1-yl)phenyl]ethylidene}-2-(4-methoxyphenyl)acetohydrazide](/img/structure/B4697174.png)
![5-isobutyl-N-[4-(trifluoromethoxy)phenyl]-3-isoxazolecarboxamide](/img/structure/B4697182.png)

![N-1,3-benzothiazol-2-yl-4-{methyl[(4-nitrophenyl)sulfonyl]amino}butanamide](/img/structure/B4697197.png)
![2-(4-{[(4-fluorobenzyl)amino]methyl}-2-methoxyphenoxy)ethanol hydrochloride](/img/structure/B4697206.png)
![N-({[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-2-methyl-3-nitrobenzamide](/img/structure/B4697211.png)


![3-[(methylsulfonyl)amino]-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B4697227.png)


![methyl 3-({[(4-pyridinylmethyl)amino]carbonyl}amino)-2-thiophenecarboxylate](/img/structure/B4697245.png)
![1-(2-methoxyphenyl)-4-[4-(1-piperidinylmethyl)benzoyl]piperazine](/img/structure/B4697267.png)
![methyl 2-[({4-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]-1-piperazinyl}acetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4697274.png)